molecular formula C25H23ClN2O5S2 B13138758 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate

5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate

Cat. No.: B13138758
M. Wt: 531.0 g/mol
InChI Key: XWYYHTNRRUHLAS-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C25H21ClN2O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves multiple steps. The starting materials typically include 5-chloro-6-methyl-2,3’-bipyridine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like THF (tetrahydrofuran) and catalysts such as trimethylamine. The reaction is carried out under controlled temperatures and stirring conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine
  • 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate

Uniqueness

What sets 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C25H23ClN2O5S2

Molecular Weight

531.0 g/mol

IUPAC Name

3-chloro-2-methyl-5-(4-methylsulfonylphenyl)-6-pyridin-3-ylpyridine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H15ClN2O2S.C7H8O3S/c1-12-17(19)10-16(18(21-12)14-4-3-9-20-11-14)13-5-7-15(8-6-13)24(2,22)23;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

XWYYHTNRRUHLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=N1)C2=CN=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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